Lipophilicity Differentiation: XLogP3 of Target vs. Non-Methylated Cbz Analog and Cbz-Cycloleucine
The target compound exhibits a computed XLogP3 of 2.8 [1], which is substantially higher than the non-methylated Cbz-protected 2-aminocyclopentanecarboxylic acid analog (CAS 778598-29-1, LogP 2.09) . This represents a ΔLogP of +0.71, reflecting the lipophilic contribution of the 1-methyl substituent. Cbz-cycloleucine (CAS 17191-44-5), which carries the amino group at the 1-position without a methyl substituent, has a reported XLogP of 2.1 , indicating that the methyl substitution pattern of the target compound confers measurably higher lipophilicity than either comparator lacking this structural feature.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Comparator 1 (non-methylated Cbz analog, CAS 778598-29-1): LogP = 2.09; Comparator 2 (Cbz-cycloleucine, CAS 17191-44-5): XLogP = 2.1 |
| Quantified Difference | ΔLogP = +0.71 vs. non-methylated analog; ΔLogP ≈ +0.7 vs. Cbz-cycloleucine |
| Conditions | Computed values: XLogP3 method (PubChem) for target compound; LogP from chemsrc for comparators |
Why This Matters
Higher lipophilicity alters peptide physicochemical properties (membrane permeability, solubility, HPLC retention), making the target compound preferentially suitable for designing more hydrophobic peptidomimetics where increased logD is desired.
- [1] PubChem. Compound Summary for CID 82762367. XLogP3: 2.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/82762367 (accessed 2026-05-01). View Source
